Home > Products > Building Blocks P19922 > 6-O-Desmethyl terazosin
6-O-Desmethyl terazosin - 105356-89-6

6-O-Desmethyl terazosin

Catalog Number: EVT-1443171
CAS Number: 105356-89-6
Molecular Formula: C18H23N5O4
Molecular Weight: 373.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-O-Desmethyl terazosin is a metabolite of the drug terazosin, an alpha-1 adrenergic receptor blocker clinically used to treat hypertension and benign prostatic hyperplasia. [] As a metabolite, it is formed through the demethylation of terazosin within the body. While its specific pharmacological activity is not widely studied, its structural similarity to terazosin suggests it may also interact with alpha-1 adrenergic receptors, potentially with altered affinity or selectivity.

Terazosin

    Compound Description: Terazosin is a medication primarily used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia (BPH). [] It functions as an alpha-1 adrenergic receptor blocker, relaxing smooth muscle in blood vessels and the prostate. [] Notably, Terazosin has shown potential in inhibiting atherosclerosis development by reducing serum lipids and pro-inflammatory cytokines, potentially by impacting the IL-6-STAT3-MCP-1 axis. []

    Relevance: Terazosin is the parent compound of 6-O-Desmethyl Terazosin. The key structural difference lies in the presence of a methyl group at the 6-O position in Terazosin, which is absent in 6-O-Desmethyl Terazosin. This desmethylation is a known metabolic pathway of Terazosin in vivo. [] Understanding the activity and properties of 6-O-Desmethyl Terazosin is crucial due to its direct relation to Terazosin's metabolism and potential downstream effects.

Overview

6-O-Desmethyl terazosin is a derivative of terazosin, which is a quinazoline-based alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia and hypertension. The compound is structurally similar to terazosin but lacks a methyl group at the 6th position of the quinazoline ring. As a metabolite of terazosin, 6-O-desmethyl terazosin is not directly administered as a drug but plays a significant role in pharmacological studies and drug development. Its identification and quantification can serve as biomarkers for monitoring therapeutic efficacy and metabolic processes related to terazosin therapy.

Source and Classification

6-O-Desmethyl terazosin is classified as an impurity in the context of terazosin formulations. It is recognized under the Chemical Abstracts Service registry number 105356-89-6. The compound is studied for its potential pharmacological activities, particularly its interactions with alpha-1 adrenergic receptors, which are crucial in various physiological processes.

Synthesis Analysis

Methods

The synthesis of 6-O-desmethyl terazosin typically involves the demethylation of terazosin. Several methods can be employed for this purpose:

  • Oxidative Demethylation: This method utilizes oxidizing agents such as ceric ammonium nitrate to remove the methyl group from the compound.
  • Hydrolytic Demethylation: Acidic or basic hydrolysis can also facilitate demethylation, leading to the formation of 6-O-desmethyl terazosin.

Technical Details

In an industrial context, large-scale production of 6-O-desmethyl terazosin would require optimized processes that ensure high yield and purity. Techniques such as high-performance liquid chromatography are commonly used for purification following synthesis.

Molecular Structure Analysis

Structure

The molecular formula for 6-O-desmethyl terazosin is C18H23N5O4C_{18}H_{23}N_{5}O_{4}, with a molecular weight of approximately 373.4 g/mol. The structural representation highlights its quinazoline core, which is essential for its biological activity.

Data

  • Canonical SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O
  • InChI Key: SGNJMTXWORLPPM-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

6-O-desmethyl terazosin can participate in various chemical reactions:

  • Oxidation: It can be oxidized to form different quinazoline derivatives using reagents like potassium permanganate.
  • Reduction: Reduction reactions can modify the quinazoline ring or other functional groups, typically utilizing catalysts such as palladium on carbon.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral medium
ReductionPalladium on carbonHydrogen atmosphere
SubstitutionHalogenating agentsControlled conditions

Major Products Formed

The oxidation may yield quinazoline N-oxides, while reduction could lead to various reduced derivatives. Substitution reactions could result in multiple substituted quinazoline compounds.

Mechanism of Action

The mechanism by which 6-O-desmethyl terazosin exerts its effects involves interaction with alpha-1 adrenergic receptors, similar to its parent compound, terazosin. Though it exhibits lower potency compared to terazosin, it retains some antagonistic properties at these receptors. This interaction leads to vasodilation and decreased peripheral resistance, contributing to its potential therapeutic effects in conditions like hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Can undergo oxidation, reduction, and substitution reactions under appropriate conditions.

Relevant analytical methods such as high-performance liquid chromatography and mass spectrometry are often employed for characterizing these properties.

Applications

6-O-desmethyl terazosin has several scientific applications:

  • Research Tool: Used in studies examining the structure-activity relationship of quinazoline derivatives.
  • Biomarker: Serves as a measurable indicator of metabolic processes related to terazosin therapy, aiding in patient monitoring.
  • Pharmaceutical Development: Investigated for potential therapeutic effects and utilized in the synthesis of novel compounds targeting alpha-1 adrenergic receptors .
Introduction to 6-O-Desmethyl Terazosin

Structural Relationship to Terazosin: Comparative Analysis

The structural relationship between 6-O-desmethyl terazosin and its parent compound terazosin centers on a site-specific modification involving demethylation at the 6-position of the quinazoline ring system. Terazosin (C19H25N5O4) features two methoxy groups (-OCH3) at positions 6 and 7 on its quinazoline core [1]. 6-O-Desmethyl terazosin emerges through enzymatic demethylation at position 6, converting the 6-methoxy group to a hydroxyl group (-OH) while preserving the 7-methoxy functionality [2] [5]. This modification reduces the molecular mass by 14 Da (from terazosin's 387.43 g/mol to 373.41 g/mol) and introduces a polar hydroxyl group that significantly alters physicochemical behavior [5] [8].

The stereochemical integrity at the tetrahydrofuran-2-yl carbonyl piperazine moiety remains conserved between the compounds, preserving the (2RS) configuration at this chiral center [8]. This precise structural alteration creates a more polar molecule with enhanced hydrogen-bonding capacity, evidenced by its chromatographic behavior in reversed-phase HPLC systems where it typically elutes earlier than terazosin due to increased aqueous affinity [5] [8]. The preservation of the proton-accepting quinazoline nitrogen atoms and the proton-donating hydroxyl group creates distinctive spectroscopic fingerprints, particularly in infrared spectroscopy where a characteristic O-H stretch appears at 3200-3400 cm-1 [5].

Table 2: Structural and Physicochemical Comparison with Terazosin

CharacteristicTerazosin6-O-Desmethyl TerazosinSignificance of Modification
Molecular FormulaC19H25N5O4C18H23N5O4Loss of CH2 group
Molecular Weight387.43 g/mol373.41 g/mol-14 Da difference facilitates MS detection
Functional Group at C6Methoxy (-OCH3)Hydroxyl (-OH)Introduces H-bond donor; increases polarity
logP (Predicted)~1.8~1.2Enhanced hydrophilicity affects membrane permeability
Key Spectral DifferenceAbsence of O-H stretchBroad O-H stretch (3200-3400 cm-1)Facilitates spectroscopic identification
Retention in Reversed-Phase HPLCLater elutionEarlier elutionCritical for chromatographic separation

Role as a Pharmacologically Active Metabolite

6-O-Desmethyl terazosin functions as a significant hepatic metabolite in the biotransformation pathway of terazosin, formed primarily through cytochrome P450-mediated oxidative demethylation [1] [3]. Following terazosin administration, approximately 10% of the dose undergoes metabolic conversion to this demethylated derivative, with subsequent excretion occurring through both renal (40% of metabolites) and fecal (60% of metabolites) routes [1] [3]. The metabolic transformation occurs efficiently due to the accessibility of the 6-methoxy group to hepatic oxidases, positioning this metabolite as a consistent presence in systemic circulation during terazosin therapy [3].

The pharmacological significance of 6-O-desmethyl terazosin remains partially characterized. While terazosin exerts its therapeutic effects through selective antagonism of alpha-1 adrenergic receptors (particularly alpha-1A subtypes in the prostate and vasculature), the structural modifications in the metabolite may alter receptor binding kinetics [1] [3]. The introduction of the polar hydroxyl group potentially reduces blood-brain barrier penetration compared to the parent drug, potentially limiting central nervous system-mediated effects [3]. Current evidence suggests this metabolite retains some alpha-adrenergic blocking activity, but with reduced potency and altered pharmacokinetic parameters including protein binding (terazosin exhibits 90-94% plasma protein binding, while binding characteristics of the metabolite remain unquantified) [1]. Despite its structural similarity to established alpha-blockers, comprehensive receptor binding studies and concentration-effect relationships for 6-O-desmethyl terazosin remain unestablished in available literature. Its contribution to terazosin's overall therapeutic profile—particularly regarding smooth muscle relaxation in the prostate and vasculature—requires further pharmacodynamic evaluation at clinically relevant concentrations.

Significance in Pharmaceutical Impurity Profiling

In pharmaceutical quality control, 6-O-desmethyl terazosin (designated Terazosin EP Impurity G) represents a critical process-related impurity requiring stringent monitoring throughout terazosin manufacturing. Its formation occurs during synthetic processes through incomplete methylation or demethylation side reactions, with levels strictly controlled per International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) for impurities in new drug substances and products [5] [8]. Regulatory specifications typically require identification thresholds ≥0.1% and qualification thresholds ≥0.15% of terazosin content, necessitating sensitive analytical methods for reliable detection and quantification [5] [8].

Analytical characterization employs chromatographic separation, typically using reversed-phase HPLC with UV detection at 254 nm, where the impurity demonstrates distinct retention behavior relative to terazosin and other process impurities [5]. Pharmacopeial methods require comprehensive validation including specificity, precision (RSD <5%), and detection limits typically <0.05% [8]. Advanced characterization techniques include provision of certified reference materials accompanied by full spectral documentation:

  • HPLC: Relative Retention Time (RRT) of approximately 0.7-0.9 versus terazosin
  • Mass Spectrometry: ESI-MS positive mode m/z 374.2 [M+H]+
  • Nuclear Magnetic Resonance: Characteristic downfield proton shift (δ 10.2 ppm for phenolic -OH) in DMSO-d6 [5] [8]

The impurity's stability profile necessitates controlled storage conditions (2-8°C) to prevent degradation during analytical use [5]. Its quantification provides essential insights into synthetic pathway optimization, purification efficiency, and final product stability, making it a key quality attribute in terazosin pharmaceutical development. Regulatory submissions for terazosin generics (via Abbreviated New Drug Applications) must include comprehensive analytical data for this impurity, establishing appropriate specifications and demonstrating analytical control strategies throughout the product lifecycle [5] [8].

Table 3: Analytical and Regulatory Profile of Terazosin EP Impurity G

ParameterSpecificationAnalytical/Regulatory Significance
Regulatory DesignationTerazosin EP Impurity G (EP)Standardized pharmacopeial nomenclature
Identification Threshold0.1% of terazosin peak areaICH Q3A identification requirement
Qualification Threshold0.15% of terazosin peak areaICH toxicological qualification mandate
Chromatographic RRT0.7-0.9 (vs. terazosin)Primary identification parameter in HPLC
Detection TechniqueHPLC-UV (254 nm), HPLC-MSComplementary identification approaches
Reference Standard DocumentationCOA, HNMR, CNMR, Mass, HPLC, IR, TGARegulatory compliance for ANDA submissions
Stability Documentation24 months at 2-8°CSupports analytical method validation

Table 4: Standardized Nomenclature of 6-O-Desmethyl Terazosin

Nomenclature TypeDesignation
Systematic IUPAC Name[4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl][(2RS)-oxolan-2-yl]methanone
Chemical Abstracts Service Name1-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)-4-[(tetrahydrofuran-2-yl)carbonyl]piperazine
European Pharmacopoeia DesignationTerazosin Impurity G
Common Synonyms6-Hydroxy-7-methoxy terazosin; Desmethyl terazosin
CAS Registry Number105356-89-6

Properties

CAS Number

105356-89-6

Product Name

6-O-Desmethyl terazosin

IUPAC Name

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone

Molecular Formula

C18H23N5O4

Molecular Weight

373.413

InChI

InChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)

InChI Key

ILQALIJJROIUDL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O

Synonyms

1-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.